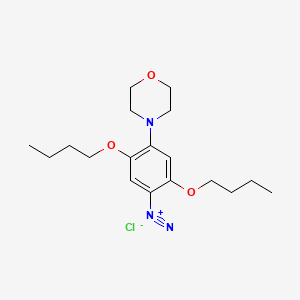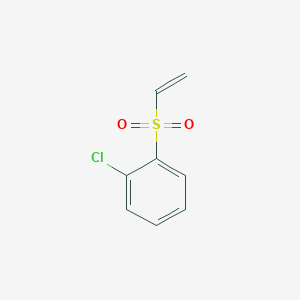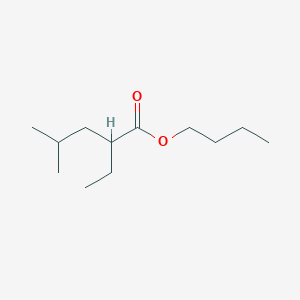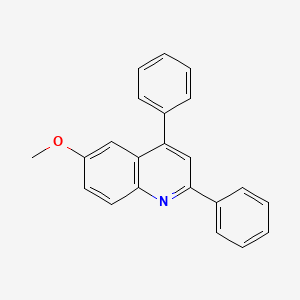
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride is a diazonium compound with a complex structure. It is known for its applications in various fields, including chemistry and biology. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride typically involves the diazotization of 2,5-dibutoxy-4-(4-morpholinyl)aniline. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the required reaction conditions. The product is then purified and isolated using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or amino groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The corresponding aniline derivative is formed.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in labeling and staining techniques for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. These reactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrachlorozincate
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride is unique due to its specific diazonium group and the presence of butoxy and morpholinyl substituents. These structural features confer distinct chemical reactivity and properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
4858-52-0 |
|---|---|
Molekularformel |
C18H28ClN3O3 |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H28N3O3.ClH/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UEKOPDBQSKTFAI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)



![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)



